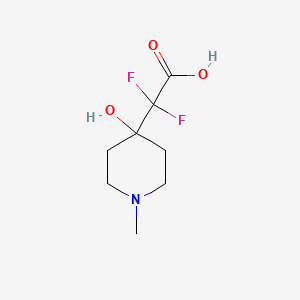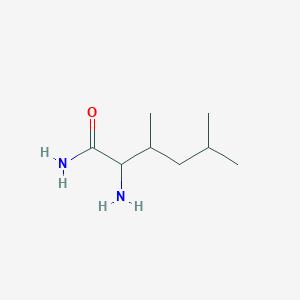
2-Amino-3,5-dimethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,5-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O It is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a hexane backbone with two methyl groups at the 3rd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylhexanamide typically involves the reaction of 3,5-dimethylhexanoic acid with ammonia or an amine under specific conditions. The process can be summarized as follows:
Acid Chloride Formation: 3,5-dimethylhexanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acid chloride is then reacted with ammonia (NH3) or an amine (RNH2) to form this compound. This reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 2-Amino-3,5-dimethylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
科学的研究の応用
2-Amino-3,5-dimethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Amino-3,5-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
2-Amino-3,5-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3,5-Dimethylhexanamide: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Amino-3,5-dimethylpentanamide: Shorter carbon chain, which may affect its binding properties and reactivity.
Uniqueness: 2-Amino-3,5-dimethylhexanamide is unique due to the presence of both an amino and an amide group on a hexane backbone, providing a versatile scaffold for various chemical reactions and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
2-amino-3,5-dimethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11) |
InChIキー |
PLFRVGZTEXPXCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)C(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
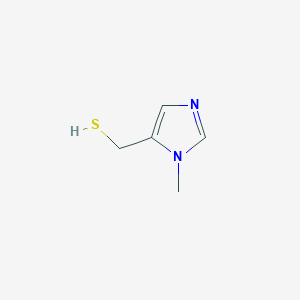
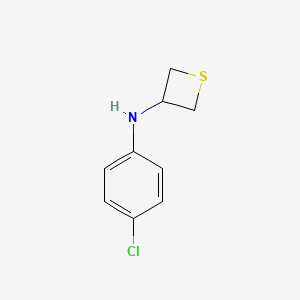
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
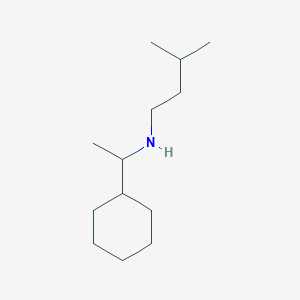
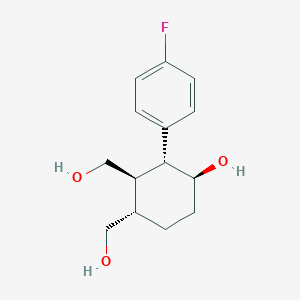


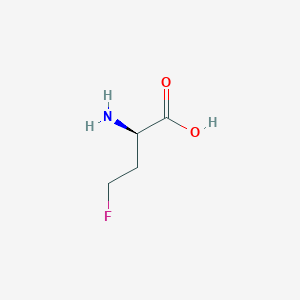
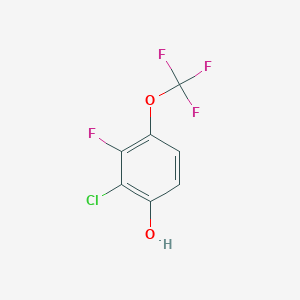
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
